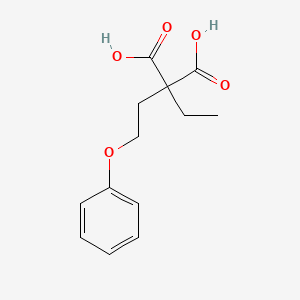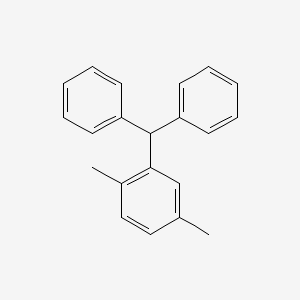
2,2,2-Trichloroethyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl hexanoate is an organic compound with the molecular formula C8H13Cl3O2This compound is characterized by the presence of a hexanoate group esterified with 2,2,2-trichloroethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl hexanoate undergoes various chemical reactions, including:
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Hexanoic acid and 2,2,2-trichloroethanol.
Reduction: Hexanoic acid and 2,2,2-trichloroethanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl hexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl hexanoate involves its hydrolysis to release hexanoic acid and 2,2,2-trichloroethanol. The released hexanoic acid can participate in various biochemical pathways, while 2,2,2-trichloroethanol can act as a protecting group for hydroxyl and amino groups in organic synthesis . The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a protecting group in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Another related compound used for the protection of hydroxyl and amino groups.
Uniqueness
2,2,2-Trichloroethyl hexanoate is unique due to its specific ester structure, which combines the properties of hexanoic acid and 2,2,2-trichloroethanol. This combination allows it to serve as a versatile reagent in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
57392-47-9 |
|---|---|
Molekularformel |
C8H13Cl3O2 |
Molekulargewicht |
247.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl hexanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-6H2,1H3 |
InChI-Schlüssel |
WGQPNMRSQVQUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)






![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)



![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

